Tetramethyl 6'-(3-cyclohexylpropanoyl)-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 6’-(3-cyclohexylpropanoyl)-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-(3-cyclohexylpropanoyl)-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. The final steps involve the addition of the cyclohexylpropanoyl and tetramethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-(3-cyclohexylpropanoyl)-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Its chemical properties might make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which Tetramethyl 6’-(3-cyclohexylpropanoyl)-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl 6-phenyl-2,4,8-trioxa-6-phosphaadamantane: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
2,2,3,3-tetramethylbutane: While structurally simpler, this compound can serve as a point of comparison for understanding the effects of additional functional groups.
Uniqueness
Tetramethyl 6’-(3-cyclohexylpropanoyl)-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its combination of spiro, dithiole, and quinoline structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C34H39NO9S3 |
---|---|
Molecular Weight |
701.9 g/mol |
IUPAC Name |
tetramethyl 6'-(3-cyclohexylpropanoyl)-5',5',8'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C34H39NO9S3/c1-18-13-15-20-21(17-18)35(22(36)16-14-19-11-9-8-10-12-19)33(2,3)28-23(20)34(24(29(37)41-4)25(45-28)30(38)42-5)46-26(31(39)43-6)27(47-34)32(40)44-7/h13,15,17,19H,8-12,14,16H2,1-7H3 |
InChI Key |
ZSENTODDTQKTLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)CCC4CCCCC4)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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